molecular formula C11H12N2O B11906463 9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one

9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one

Cat. No.: B11906463
M. Wt: 188.23 g/mol
InChI Key: QGWCXHLYKHTIQM-UHFFFAOYSA-N
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Description

9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one typically involves cyclization reactions. One common method is the decarboxylative cyclization of α-amino acids with 2-methyl quinolines under metal-free conditions. This reaction is mediated by iodine in N,N-dimethylformamide (DMF) at 80°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated imidazoquinoline compounds.

Scientific Research Applications

9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an antimicrobial and antitumor agent.

    Medicine: It is being investigated for its potential use in developing new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one involves its interaction with various molecular targets. It can inhibit enzymes and receptors involved in critical biological pathways. For example, it has been shown to inhibit the expression of c-Myc and CDK6 while enhancing the expression of P21 and PARP .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-a]quinolines: These compounds share a similar core structure but differ in their substituents.

    Imidazo[4,5-c]quinolines: These compounds have a different arrangement of nitrogen atoms in the ring system.

Uniqueness

9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazoquinoline derivatives.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C11H12N2O/c1-7-4-5-8-3-2-6-13-10(8)9(7)12-11(13)14/h4-5H,2-3,6H2,1H3,(H,12,14)

InChI Key

QGWCXHLYKHTIQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(CCCN3C(=O)N2)C=C1

Origin of Product

United States

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